molecular formula C18H12ClFN4O3 B142841 4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline CAS No. 740791-06-4

4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline

Cat. No. B142841
CAS RN: 740791-06-4
M. Wt: 386.8 g/mol
InChI Key: LEVQJDOMLLWGPV-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline, also known as CFEN, is an organic compound that has been studied and used in a variety of scientific research applications. It is a nitroquinoline derivative that has a unique combination of physical and chemical properties that make it highly versatile and useful in the lab and in the field. These properties include its solubility in water, its high stability, its low toxicity, and its ability to be easily synthesized. CFEN has been used in a range of research applications, including biochemical and physiological studies, drug development, and environmental monitoring.

Scientific Research Applications

Antimalarial and Antiviral Applications

  • Chloroquine and its derivatives have been well-documented for their antimalarial effects since World War II. Due to the emergence of chloroquine-resistant Plasmodium falciparum strains, research has pivoted towards repurposing and modifying the chloroquine scaffold for various infectious and noninfectious diseases (Njaria, Okombo, Njuguna, & Chibale, 2015). This suggests that compounds structurally related to chloroquine, like "4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline", may also have potential antimalarial and antiviral applications.

Antioxidant Activity

  • Phenolic acids, including compounds structurally related to quinolines, have been recognized for their antioxidant activity. Such compounds play therapeutic roles in antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and anti-hypertensive effects (Naveed et al., 2018). The structural features contributing to the antioxidant activity in similar compounds could provide insights into the potential of "this compound" for similar applications.

Antibacterial Agents

  • Fluoroquinolones, a class of compounds including quinoline derivatives, exhibit broad-spectrum activity against Gram-positive, Gram-negative, mycobacterial organisms, and anaerobes. Their mechanism involves inhibiting DNA gyrase, which affects DNA function leading to bacterial cell damage (da Silva, de Almeida, de Souza, & Couri, 2003). This suggests the potential of "this compound" in developing new antibacterial agents.

Anticancer Properties

  • Chloroquine and its derivatives are explored for repurposing in cancer therapy, requiring a deeper understanding of the signaling pathways in cancer cell proliferation. This effort aims to develop compounds that can act synergistically in combination chemotherapy (Njaria et al., 2015). Therefore, quinoline derivatives, including "this compound", may hold potential in anticancer research.

Safety and Hazards

The safety data sheet for the related compound 3-Chloro-4-fluoroaniline indicates that it is toxic if swallowed, in contact with skin or if inhaled. It may cause an allergic skin reaction and may cause cancer. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-nitroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O3/c1-2-27-17-7-15-12(6-16(17)24(25)26)18(10(8-21)9-22-15)23-11-3-4-14(20)13(19)5-11/h3-7,9H,2H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVQJDOMLLWGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453656
Record name 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

740791-06-4
Record name 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-7-ethoxy-6-nitro-quinoline-3-carbonitrile (26.8 g 96.5 mmol) and 3-chloro-4-fluoroaniline 14.05 g 96.5 mmol) in 900 ml of iso-propanaol were refluxed under N2 for 3.5 hrs. TLC (ethyl acetate: hexane=1:1) showed no starting material left. After standing at room temperature overnight, the hydrochloride salt was filtered off and washed with isopropanol and ether giving 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile 38.6 g (95%) as a yellow hydrochloride salt.
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